molecular formula C13H16BrNO2 B12277150 1-(3-Bromobenzyl)-2-carboxypiperidine

1-(3-Bromobenzyl)-2-carboxypiperidine

Cat. No.: B12277150
M. Wt: 298.18 g/mol
InChI Key: BFMNGZCNWWGMDR-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-2-carboxypiperidine is an organic compound that features a piperidine ring substituted with a 3-bromobenzyl group and a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-2-carboxypiperidine typically involves the reaction of 3-bromobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-2-carboxypiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic Substitution: Substituted piperidines with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or dehalogenated products.

Scientific Research Applications

1-(3-Bromobenzyl)-2-carboxypiperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    1-(3-Bromobenzyl)piperidine: Similar structure but lacks the carboxyl group.

    3-Bromobenzyl chloride: Precursor used in the synthesis of 1-(3-Bromobenzyl)-2-carboxypiperidine.

    2-Carboxypiperidine: Lacks the 3-bromobenzyl group but contains the carboxyl group.

Uniqueness: this compound is unique due to the presence of both the 3-bromobenzyl group and the carboxyl group

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H16BrNO2/c14-11-5-3-4-10(8-11)9-15-7-2-1-6-12(15)13(16)17/h3-5,8,12H,1-2,6-7,9H2,(H,16,17)

InChI Key

BFMNGZCNWWGMDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)Br

Origin of Product

United States

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